tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is a synthetic organic compound that features a tert-butyl carbamate group linked to a piperidinyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution or reductive amination.
Carbamate Formation: The final step involves the reaction of the piperidinyl-triazole intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[1-(oxetan-3-yl)piperidin-4-yl]methyl}carbamate
- tert-Butyl N-{[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl]methyl}carbamate
- tert-Butyl N-{[1-(benzyl)piperidin-3-yl]methyl}carbamate
Uniqueness
What sets tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate apart is its combination of a triazole ring and a piperidine moiety. This unique structure allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(1-piperidin-3-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h9,11,14H,4-8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKJTPGPPMAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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